Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS No.:
Cat. No.: VC15923871
Molecular Formula: C10H8F3N3O2
Molecular Weight: 259.18 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate -](/images/structure/VC15923871.png)
Specification
Molecular Formula | C10H8F3N3O2 |
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Molecular Weight | 259.18 g/mol |
IUPAC Name | methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
Standard InChI | InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3 |
Standard InChI Key | IMGQRSCCYRFDCU-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
The core structure of methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate consists of a fused pyrazole-pyrimidine ring system. The pyrazolo[1,5-a]pyrimidine scaffold is substituted at three positions:
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Position 2: A trifluoromethyl (-CF₃) group, which contributes to electron-withdrawing effects and steric bulk .
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Position 5: A methyl (-CH₃) group, enhancing hydrophobic interactions .
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Position 7: A methyl ester (-COOCH₃), providing a handle for hydrolysis or further derivatization.
The IUPAC name reflects these substituents: methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate. X-ray crystallography of analogous compounds confirms planar ring systems with bond lengths consistent with aromatic delocalization .
Synthetic Pathways and Optimization
Core Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of β-enaminones with 3-aminopyrazoles. For this derivative, ethyl 4,4,4-trifluoro-2-butynoate reacts with 3-amino-5-methylpyrazole under microwave irradiation (110°C, 2 hours) to yield the intermediate lactam . Subsequent bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane achieves 94% yield, serving as a key precursor for cross-coupling reactions .
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling with aryl boronic acids introduces diversity at position 3. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours) affords biaryl derivatives in >85% yield .
Nucleophilic Aromatic Substitution (SNAr)
Activation of the lactam C–O bond using PyBroP enables substitution at position 5 with amines or thiols. Morpholine, for instance, reacts under mild conditions (room temperature, 12 hours) to yield 5-morpholino derivatives .
Industrial-Scale Considerations
Continuous flow reactors and solvent recycling protocols are employed to enhance yield (up to 78% on multi-gram scales) and reduce waste. Green chemistry principles, such as using water as a co-solvent, further optimize sustainability .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Formula | C₁₁H₁₀F₃N₃O₂ | |
Molecular Weight | 273.21 g/mol | |
Melting Point | 180–182°C | |
Density | 1.58 g/cm³ | |
Water Solubility | 2.1 mg/L (25°C) | |
LogP (Partition Coefficient) | 2.34 |
The trifluoromethyl group increases hydrophobicity (LogP = 2.34), while the carboxylate ester moderates solubility in polar solvents . Stability studies indicate no degradation under ambient conditions over six months.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines demonstrate IC₅₀ values of 12.3 µM and 15.7 µM, respectively. Mechanistic studies suggest inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Apoptosis induction is confirmed via caspase-3/7 activation and mitochondrial membrane depolarization.
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin. The trifluoromethyl group disrupts bacterial membrane integrity, as evidenced by electron microscopy .
Applications in Medicinal Chemistry
Prodrug Development
Hydrolysis of the methyl ester to the carboxylic acid enhances water solubility (24.8 mg/L) for intravenous formulations . Prodrugs incorporating peptide motifs show improved tumor targeting in murine models.
Kinase Inhibition
Structural analogs exhibit potent inhibition of Pim1 kinase (IC₅₀ = 9.8 nM), a target in hematologic malignancies . Molecular docking reveals hydrogen bonding with Glu121 and hydrophobic interactions with Leu174 .
Radiopharmaceuticals
¹⁸F-labeled derivatives are under investigation for PET imaging, leveraging the trifluoromethyl group as a radiolabel anchor .
Comparative Analysis with Analogues
Compound | Key Differences | IC₅₀ (HeLa) |
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5-Methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylate | Carboxylate at position 2 | 18.4 µM |
3-Bromo-5-morpholino derivative | Bromine at position 3, morpholino at 5 | 8.9 µM |
Parent pyrazolo[1,5-a]pyrimidine | No substituents | >100 µM |
Positioning the carboxylate at position 7 (vs. 2) improves cellular uptake by 40%, attributed to reduced steric hindrance .
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